Chemical stability and aqueous half-life of 3-[(Methylsulfonyl)thio]propanoic acid
Chemical stability and aqueous half-life of 3-[(Methylsulfonyl)thio]propanoic acid
An In-Depth Technical Guide to the Chemical Stability and Aqueous Half-Life of 3-[(Methylsulfonyl)thio]propanoic Acid
Abstract
This technical guide provides a comprehensive framework for assessing the chemical stability and determining the aqueous half-life of 3-[(Methylsulfonyl)thio]propanoic acid (MSTA). As a molecule containing a reactive thiosulfonate functional group, MSTA presents unique stability challenges relevant to its handling, storage, and potential application in research and development, particularly as a pharmaceutical intermediate. Due to the limited direct literature on MSTA's degradation kinetics, this document synthesizes information from analogous sulfur-containing compounds and establishes a robust, field-proven methodology for its characterization. We detail the theoretical underpinnings of its degradation pathways, present step-by-step protocols for forced degradation studies and the development of a stability-indicating UPLC-MS/MS method, and outline the procedure for calculating its aqueous half-life under various pH conditions. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and quantify the stability of this and structurally related molecules.
Introduction
Chemical Identity and Structure of 3-[(Methylsulfonyl)thio]propanoic Acid
3-[(Methylsulfonyl)thio]propanoic acid, hereafter referred to as MSTA, is a sulfur-containing carboxylic acid. Its structure features a propanoic acid backbone linked to a methylsulfonyl group via a thioether linkage, forming a thiosulfonate functional group (-S-SO₂-).
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Chemical Formula: C₄H₈O₄S₂[1]
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Molecular Weight: 184.24 g/mol [1]
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CAS Number: 92953-12-3[1]
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Synonyms: 3-{[methyl(dioxido)sulfanyl]sulfanyl}propanoic acid[1]
MSTA is structurally related to 3-(methylthio)propanoic acid, a naturally occurring intermediate in methionine metabolism, from which it can be synthesized via oxidation[2][3][4]. The introduction of the sulfonyl group significantly alters the reactivity of the sulfur linkage, making stability a critical parameter for its application.
The Thiosulfonate Functional Group: Reactivity and Significance
The thiosulfonate group is the defining feature of MSTA's reactivity. Unlike the more stable thioether bond in its precursor, the S-S bond in a thiosulfonate is polarized and susceptible to nucleophilic attack. Thioesters and thiosulfonates are generally considered "energy-rich" functional groups that, while often stable towards hydrolysis at neutral pH, are highly reactive towards softer nucleophiles like thiols.[5] This reactivity is fundamental to their biological roles and synthetic applications. Thiosulfonates can be cleaved by various nucleophiles and are also sensitive to strong oxidants, which can lead to degradation.[6]
Relevance in Drug Discovery and Development
While MSTA itself is not a therapeutic agent, its structural motifs are of significant interest. The oxidized precursor, 3-(methylsulfonyl)propanoic acid, serves as a key intermediate in the synthesis of small molecule inhibitors targeting the Hedgehog (Hh) signaling pathway, which is implicated in certain cancers.[3] Understanding the stability of MSTA is crucial, as its degradation could lead to impurities that may affect the safety and efficacy of a final active pharmaceutical ingredient (API). Furthermore, sulfur-containing compounds are versatile building blocks in medicinal chemistry, often incorporated to modulate pharmacokinetic properties.[7] A thorough understanding of the stability of such intermediates is therefore a prerequisite for robust and reproducible manufacturing processes.
Theoretical Framework for Chemical Stability
Anticipated Degradation Pathways
The chemical stability of MSTA in aqueous solution is dictated by the reactivity of the thiosulfonate group. Several degradation pathways can be anticipated:
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Hydrolysis: The thiosulfonate bond may undergo hydrolysis, particularly under acidic or basic conditions, to yield sulfonic and sulfinic acids, or potentially disproportionate. The pH-rate profile for sulfur-containing analogues often shows V-shaped curves, indicating a shift from acid-catalyzed to base-activated mechanisms.[8]
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Nucleophilic Cleavage: The sulfur atom adjacent to the sulfonyl group is electrophilic and susceptible to attack by nucleophiles. This could include attack by water (hydrolysis), buffer components, or other excipients in a formulation.
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Oxidative Degradation: While the sulfur atoms in MSTA are already in a high oxidation state, further oxidation under harsh conditions could potentially lead to cleavage of the carbon-sulfur bonds.
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Elimination: Depending on the pH, a beta-elimination reaction could be a possible degradation route, although this is less commonly cited for this specific structure.
Caption: Potential degradation pathways for MSTA in aqueous media.
Key Factors Influencing Stability: pH, Temperature, and Matrix Effects
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pH: The rate of hydrolysis for many sulfur-containing esters and thioesters is highly pH-dependent.[8][9] Minimum stability is often observed at pH extremes, with a region of greater stability typically found near neutral or slightly acidic/basic pH. For MSTA, both acid-catalyzed and base-mediated hydrolysis are plausible mechanisms.
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Temperature: Degradation reactions are almost always accelerated by increased temperature. The quantitative relationship between temperature and reaction rate is described by the Arrhenius equation, making temperature a critical parameter in kinetic studies and for predicting shelf-life.
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Matrix Effects: The composition of the solution can significantly impact stability. Buffer salts can act as nucleophiles, and trace metals can catalyze oxidative degradation. The presence of other compounds in a formulation must be assessed for compatibility.
Experimental Design for Stability Assessment
Objective
The primary objective is to design and execute a series of experiments to identify the key degradation pathways of MSTA, elucidate the structure of its major degradants, and determine its aqueous half-life as a function of pH. This requires a self-validating system where analytical methods can reliably separate the parent compound from all significant degradation products.
Rationale for Experimental Choices
A forced degradation (or stress testing) study is the cornerstone of stability assessment. By intentionally exposing MSTA to harsh conditions, we can rapidly generate potential degradation products that might be observed over a much longer period under normal storage conditions.[10] This approach is essential for developing a stability-indicating analytical method, which is a regulatory requirement in drug development. The choice of UPLC-MS/MS is based on its high sensitivity, specificity, and ability to provide mass information for identifying unknown degradants.[11]
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol outlines a systematic approach to investigating MSTA's lability under various chemical and physical stresses.
Materials:
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3-[(Methylsulfonyl)thio]propanoic acid (MSTA)
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Methanol (HPLC grade)
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Water (Type I, 18.2 MΩ·cm)
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Hydrochloric acid (HCl), 0.1 M and 1 M
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Sodium hydroxide (NaOH), 0.1 M and 1 M
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Hydrogen peroxide (H₂O₂), 3% (w/v)
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A calibrated pH meter, vials, and a temperature-controlled oven/water bath.
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Photostability chamber.
Procedure:
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Prepare Stock Solution: Accurately weigh and dissolve MSTA in methanol or water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
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Set Up Stress Conditions: For each condition below, prepare a sample in a clean vial. Include a control sample stored at 2-8°C in the dark.
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Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours. If no degradation is observed, repeat with 1 M HCl.
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Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24-48 hours. If significant degradation occurs quickly, perform a parallel experiment at room temperature.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature in the dark for 24 hours.
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Photolytic Degradation: Expose a solution of MSTA to light in a photostability chamber according to ICH Q1B guidelines. Wrap a control sample in aluminum foil and place it in the same chamber.[10]
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-
Sample Analysis: At appropriate time points (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase for analysis by a stability-indicating method (see Protocol 2).
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Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of MSTA and the appearance of new peaks (degradants).
Caption: Workflow for the forced degradation study of MSTA.
Analytical Methodologies for Quantification
The Principle of a Stability-Indicating Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of an active compound in the presence of its degradation products, impurities, and excipients. The forced degradation study is crucial for providing the samples needed to develop and validate such a method.
Protocol 2: Development and Validation of a Stability-Indicating UPLC-MS/MS Method
This protocol provides a starting point for developing a robust UPLC-MS/MS method for MSTA.
Instrumentation:
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UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQ-S).[11]
Chromatographic Conditions (Starting Point):
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Column: ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm.
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
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Flow Rate: 0.4 mL/min.
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Column Temperature: 40°C.
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Injection Volume: 2 µL.
MS/MS Conditions:
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Tune MSTA: Infuse a standard solution of MSTA to determine the precursor ion (likely [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode).
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Fragment the Precursor Ion: Perform a product ion scan to identify stable, high-intensity fragment ions.
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Develop MRM Method: Select the most intense and specific precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM). This provides excellent selectivity and sensitivity.
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Analyze Stressed Samples: Inject the samples from the forced degradation study. Optimize the gradient to ensure separation between the MSTA peak and all degradation product peaks. Confirm that the degradant peaks do not interfere with the MSTA peak.
Method Validation:
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Once developed, the method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and limit of quantitation (LOQ).
Caption: Workflow for UPLC-MS/MS stability-indicating method development.
Alternative and Confirmatory Techniques
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Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD): If volatile sulfur-containing degradants are suspected, GC-SCD offers exceptional selectivity and sensitivity for their detection and quantification.[12][13]
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Ion Chromatography (IC): This technique is the method of choice for quantifying inorganic anions like sulfate and thiosulfate, which could be terminal degradation products of MSTA.[14]
Determination of Aqueous Half-Life (t½)
Kinetic Study Design
The aqueous half-life (t½) is the time required for the concentration of MSTA to decrease by 50%. It is determined by monitoring the concentration of MSTA over time at a constant temperature and pH. Assuming the degradation follows first-order kinetics (which is common for hydrolysis in dilute solution), the half-life can be calculated from the rate constant (k) using the formula: t½ = 0.693 / k .
Protocol 3: Isothermal Kinetic Analysis at Various pH Values
Materials:
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A series of aqueous buffers (e.g., pH 3, 5, 7.4, 9). Use buffers with low nucleophilicity (e.g., phosphate, acetate).
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Temperature-controlled water bath or incubator set to a relevant temperature (e.g., 25°C or 37°C).
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Validated stability-indicating UPLC-MS/MS method (from Protocol 2).
Procedure:
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Prepare Buffered Solutions: Spike MSTA stock solution into each buffer to achieve a known starting concentration (C₀) that is well above the method's LOQ.
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Incubate: Place the vials in the temperature-controlled environment.
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Sample Collection: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each vial. The sampling schedule should be designed to capture at least a 50% decrease in concentration for the faster-degrading conditions.
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Sample Analysis: Immediately quench any reaction if necessary (e.g., by dilution with mobile phase) and analyze the samples using the validated UPLC-MS/MS method to determine the concentration of MSTA (Cₜ) at each time point.
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Data Analysis:
-
For each pH condition, plot the natural logarithm of the concentration (ln[Cₜ]) versus time (t).
-
If the degradation follows first-order kinetics, the plot will be a straight line.
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Determine the slope of the line using linear regression. The rate constant, k, is the negative of the slope (k = -slope).
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Calculate the half-life (t½) using the formula t½ = 0.693 / k.
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Data Interpretation and Presentation
The quantitative data from the kinetic study should be summarized in a clear, tabular format.
Table 1: Aqueous Half-Life of MSTA at 37°C
| pH | Rate Constant (k) (hr⁻¹) | Half-Life (t½) (hours) | Correlation Coefficient (R²) |
| 3.0 | [Experimental Value] | [Calculated Value] | [>0.95] |
| 5.0 | [Experimental Value] | [Calculated Value] | [>0.95] |
| 7.4 | [Experimental Value] | [Calculated Value] | [>0.95] |
| 9.0 | [Experimental Value] | [Calculated Value] | [>0.95] |
Note: This table is a template for presenting experimental results.
Plotting the logarithm of the rate constant (log k) against pH generates a pH-rate profile, which provides valuable mechanistic insight into the acid-base catalysis of the degradation reactions.
Discussion and Field-Proven Insights
Interpreting Degradation Profiles
The results from the forced degradation and kinetic studies provide a complete picture of MSTA's stability. For instance, rapid degradation under basic conditions but slower degradation under acidic conditions would suggest a base-mediated hydrolysis mechanism is dominant. The appearance of a product with a mass corresponding to the addition of water (hydrolysis) or loss of the methylsulfonyl group provides direct evidence for specific pathways. Comparing the degradation profile to that of simple thioesters can also be informative; thioesters are known to be less stable to hydrolysis than their oxygen ester counterparts due to poorer resonance stabilization of the carbonyl group.[15]
Implications for Formulation and Drug Development
The stability data generated through these protocols are critical for making informed decisions in a development setting:
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Storage Conditions: The data will define the optimal pH range and temperature for storing both the solid material and solutions of MSTA to minimize degradation.[10]
-
Formulation Development: Understanding the pH-stability profile is essential for developing a stable liquid formulation. It dictates the choice of buffering systems and helps avoid pH ranges where the compound is highly labile.
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Excipient Compatibility: The knowledge of degradation pathways (e.g., susceptibility to nucleophilic attack) informs which excipients to avoid in a potential formulation.
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Shelf-Life Prediction: Kinetic data from elevated temperatures can be used (with caution) to extrapolate and predict the shelf-life under recommended storage conditions.
Conclusion
While 3-[(Methylsulfonyl)thio]propanoic acid is a molecule with limited published stability data, a comprehensive understanding of its chemical behavior can be achieved through a systematic and scientifically rigorous approach. By combining a theoretical understanding of thiosulfonate reactivity with practical, well-designed experimental protocols—including forced degradation, the development of a stability-indicating UPLC-MS/MS method, and detailed kinetic analysis—researchers can confidently characterize its stability profile. The methodologies outlined in this guide provide a robust framework for generating the critical data needed to ensure the quality, purity, and integrity of MSTA in research and pharmaceutical development applications.
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